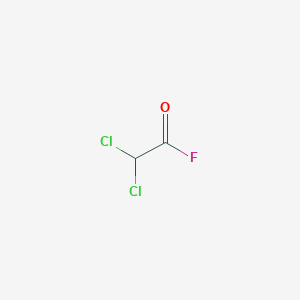
Dichloroacetyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroacetyl fluoride is a useful research compound. Its molecular formula is C2HCl2FO and its molecular weight is 130.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
DCAF serves as an important building block in the synthesis of various organic compounds, particularly in the following areas:
- Synthesis of Amides : DCAF is utilized to produce dichloroacetyl amides, which have shown promising cytotoxic properties against certain cancer cell lines. A series of studies demonstrated that these compounds exhibit potent activity against squamous cell carcinomas, with submicromolar CC₅₀ values indicating high efficacy .
- Fluorination Reactions : The compound is employed in fluorination reactions, where it can introduce fluorine into organic molecules. This is particularly useful in the development of pharmaceuticals where fluorinated compounds often exhibit enhanced biological activity.
Medicinal Chemistry
Dichloroacetyl fluoride has been investigated for its potential therapeutic applications:
- Anticancer Agents : Research has shown that derivatives of DCAF can act as cytotoxins against various cancer cell lines. For instance, compounds derived from DCAF demonstrated significant cytotoxicity against HSC-2 and HSC-4 cells, with some derivatives achieving CC₅₀ values as low as 0.10 µM . This highlights the potential of DCAF derivatives in cancer treatment.
- Antimicrobial Activity : Some studies indicate that dichloroacetyl derivatives possess antimicrobial properties, making them candidates for further exploration as antibacterial agents.
Case Study 1: Synthesis and Evaluation of Dichloroacetyl Amides
A study evaluated a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones against various squamous cell carcinoma lines. The findings revealed that many derivatives exhibited potent cytotoxicity, outperforming traditional chemotherapeutic agents like 5-fluorouracil . This case study underscores the potential of DCAF-derived compounds in developing new cancer therapies.
Case Study 2: Reactivity in Superacidic Media
This compound was investigated in superacidic environments (HF/MF₅ and DF/MF₅). The research focused on understanding its behavior under extreme conditions, leading to the formation of O-hemiprotonated species. These insights are crucial for optimizing reaction conditions in synthetic applications .
Data Tables
The following tables summarize key findings related to the applications of this compound:
| Application | Description | Efficacy/Notes |
|---|---|---|
| Synthesis of Amides | Used to create cytotoxic amides | Submicromolar CC₅₀ values against cancer |
| Fluorination Reactions | Introduces fluorine into organic compounds | Enhances biological activity |
| Anticancer Activity | Derivatives show significant cytotoxicity | Compounds with CC₅₀ values < 0.1 µM |
| Antimicrobial Properties | Potential candidates for antibacterial agents | Requires further investigation |
Propriétés
Formule moléculaire |
C2HCl2FO |
|---|---|
Poids moléculaire |
130.93 g/mol |
Nom IUPAC |
2,2-dichloroacetyl fluoride |
InChI |
InChI=1S/C2HCl2FO/c3-1(4)2(5)6/h1H |
Clé InChI |
AWWIWKZBDFNMIY-UHFFFAOYSA-N |
SMILES |
C(C(=O)F)(Cl)Cl |
SMILES canonique |
C(C(=O)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















